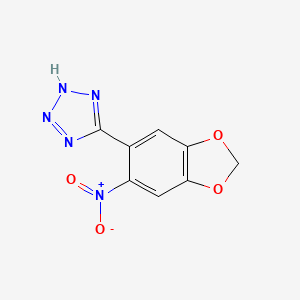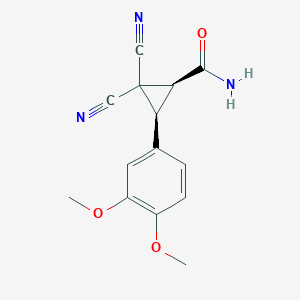![molecular formula C26H24N4O B11486751 N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11486751.png)
N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles These compounds are characterized by a benzimidazole skeleton fused with a pyrimido ring and substituted with various functional groups
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrimido ring formation: The benzimidazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimido ring.
Substitution reactions:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced using reagents like halogenating agents or bases.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives. It may exhibit anticancer, antifungal, and antibacterial properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with molecular targets in biological systems. It may act by binding to specific enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:
2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide: This compound also contains a benzimidazole skeleton but differs in its substituents, leading to different chemical and biological properties.
N-(2,4-dimethylphenyl)-4-(9-ethylcarbazol-3-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide:
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24N4O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O/c1-16-13-14-20(17(2)15-16)28-25(31)23-18(3)27-26-29-21-11-7-8-12-22(21)30(26)24(23)19-9-5-4-6-10-19/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
GEBKRQQOUWUABC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11486688.png)

![(4R,4aR,5S,8R)-2-amino-4-(3-methoxyphenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11486693.png)

![N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486707.png)
![Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-](/img/structure/B11486719.png)
![4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11486724.png)
![Methyl 2'-amino-3'-cyano-1-ethyl-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11486731.png)
![N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-ylethyl)urea](/img/structure/B11486735.png)
![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11486737.png)
methyl}propanedioate](/img/structure/B11486743.png)
![4-(2-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11486750.png)
